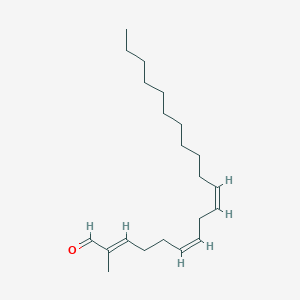

(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

Description

Propriétés

Formule moléculaire |

C21H36O |

|---|---|

Poids moléculaire |

304.5 g/mol |

Nom IUPAC |

(2E,6Z,9Z)-2-methylicosa-2,6,9-trienal |

InChI |

InChI=1S/C21H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h12-13,15-16,19-20H,3-11,14,17-18H2,1-2H3/b13-12-,16-15-,21-19+ |

Clé InChI |

GDOJBHVTKJOBGY-AFKKWEQQSA-N |

SMILES isomérique |

CCCCCCCCCC/C=C\C/C=C\CC/C=C(\C)/C=O |

SMILES canonique |

CCCCCCCCCCC=CCC=CCCC=C(C)C=O |

Synonymes |

(2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal 2-methyl-2,6,9-icosatrienal |

Origine du produit |

United States |

Isolation of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal from Leucetta microraphis

Title: Isolation and Structural Elucidation of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal from the Marine Sponge Leucetta microraphis: A Technical Guide

Target Audience: Researchers, marine natural product scientists, and drug development professionals.

Executive Summary & Biological Rationale

Marine calcareous sponges of the genus Leucetta are prolific producers of structurally unique and biologically active secondary metabolites, predominantly imidazole alkaloids such as leucettamines and naamidines[1]. However, non-alkaloidal constituents, including rare branched fatty acid derivatives, also contribute to the pharmacological profile of these organisms.

This whitepaper details the systematic isolation, chromatographic purification, and structural elucidation of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal , a novel bioactive triene aldehyde isolated from an Okinawan specimen of Leucetta microraphis[1][2]. By examining the causality behind the extraction solvents, partitioning strategies, and high-resolution chromatographic techniques, this guide provides a self-validating framework for the isolation of rare lipophilic aldehydes from complex marine matrices.

Extraction and Partitioning Dynamics: The Causality of Solvent Selection

The isolation of trace secondary metabolites from marine sponges requires a strategic approach to disrupt the water-rich cellular matrix while preserving the chemical integrity of labile functional groups (such as the α,β-unsaturated aldehyde in our target compound).

-

Primary Extraction (Methanol): Methanol (MeOH) is selected as the primary extraction solvent due to its polar protic nature. It effectively penetrates the hydrated tissues of the wet sponge, denaturing cellular proteins and solubilizing a comprehensive spectrum of metabolites—ranging from highly polar alkaloids to non-polar lipids[1].

-

Liquid-Liquid Partitioning (H₂O / EtOAc): The crude methanolic extract is highly complex and contains significant amounts of sea salts and primary metabolites. By suspending the extract in water and partitioning it against Ethyl Acetate (EtOAc), a critical defatting and desalting threshold is achieved. Highly polar impurities remain in the aqueous phase, while the target triene aldehyde and intermediate-polarity alkaloids selectively migrate into the EtOAc layer[1].

Step-by-Step Extraction Protocol

-

Specimen Preparation: Collect wet specimens of Leucetta microraphis (e.g., from coral reefs at a depth of 10 m). Keep frozen at -20°C until processing to prevent enzymatic degradation[1].

-

Maceration & Extraction: Macerate 1.25 kg of the wet sponge tissue. Extract the biomass three times, utilizing 5 L of high-purity MeOH per cycle[1].

-

Filtration & Concentration: Filter the suspension through a sintered glass funnel to remove cellular debris. Concentrate the combined methanolic filtrate under reduced pressure (rotary evaporation at <40°C to protect thermolabile double bonds) to yield the crude MeOH extract[1].

-

Solvent Partitioning: Suspend the crude extract (approx. 48.2 g) in distilled H₂O and partition sequentially with EtOAc in a separatory funnel[1]. Collect and evaporate the organic layer to yield the EtOAc-soluble fraction.

High-Resolution Chromatographic Isolation Workflow

The EtOAc fraction contains a myriad of co-extractives. Isolating a trace aliphatic chain with specific unsaturations requires orthogonal chromatographic selectivities.

Step-by-Step Purification Protocol

-

Coarse Fractionation (Flash Chromatography): Load the EtOAc-soluble portion onto a Flash Column packed with Silica gel 60 (40−63 μm, Merck)[3]. Elute using a step-gradient of hexane/EtOAc to separate highly non-polar lipids from the mid-polarity aldehyde fractions.

-

Intermediate Polishing (Normal-Phase MPLC): Subject the aldehyde-enriched fractions to Medium-Pressure Liquid Chromatography (MPLC) using an Ultra Pack Si gel column (40 μm, 250 × 20 i.d., Yamazen)[3]. This step refines the separation based on subtle differences in dipole-dipole interactions.

-

Orthogonal Selectivity (Reversed-Phase MPLC): Transfer the active sub-fractions to an Ultra Pack DIOL column (40 μm, 250 × 20 i.d., Yamazen)[3]. The DIOL stationary phase provides unique hydrogen-bonding selectivity, effectively resolving the target aldehyde from co-eluting aliphatic contaminants that standard silica cannot separate.

-

Final Polish (Preparative HPLC): Perform the ultimate purification on a YMC-Pack ODS-AM reversed-phase column (5 μm, 250 × 20 i.d.)[3]. Elute with an optimized gradient of Acetonitrile/H₂O. The high theoretical plate count of the 5 μm C18 phase resolves the target compound based strictly on its hydrophobic surface area, yielding the pure (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal as a colorless oil[1][3].

Fig 1: Step-by-step isolation workflow of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal.

Structural Elucidation & Stereochemical Assignment

The structural determination of long-chain polyunsaturated aldehydes relies heavily on 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind using Nuclear Overhauser Effect Spectroscopy (NOESY) is to determine the spatial proximity of protons, which is the only definitive way to assign the E (trans) and Z (cis) geometry of the double bonds without chemical degradation[3].

-

Assignment of the C-2(3) Double Bond: A strong NOESY correlation between the aldehyde proton at δ 9.39 (H-1) and the olefinic proton at δ 6.48 (H-3), coupled with a correlation between the methyl protons at δ 1.75 (H-21) and the methylene protons at δ 2.43 (H-4), unambiguously dictates the E configuration of the α,β-unsaturated system[3].

-

Assignment of the C-6(7) and C-9(10) Double Bonds: The methylene protons at δ 2.79 (H-8) showed spatial correlations with both δ 2.28 (H-5) and δ 2.04 (H-11). This geometric constraint is only physically possible if both the C-6 and C-9 double bonds possess a Z configuration[3].

Bioactivity Profile

While Leucetta sponges are famous for their kinase-inhibiting imidazole alkaloids (e.g., leucettamines)[4], the isolated non-alkaloidal triene aldehyde also demonstrated notable pharmacological potential. In in vitro assays, (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal exhibited moderate growth-inhibitory (cytotoxic) activity toward HeLa S3 human cervical carcinoma cells[2][3]. The presence of the reactive α,β-unsaturated aldehyde moiety is hypothesized to act as a Michael acceptor, potentially alkylating cellular nucleophiles and disrupting tumor cell proliferation.

Quantitative Data Summary

The following tables summarize the critical quantitative metrics from the extraction workflow, stereochemical NOESY assignments, and bioactivity assays.

Table 1: Quantitative Yields Across Isolation Stages

| Processing Stage | Material State | Mass / Yield | Percentage of Initial Mass |

| Initial Biomass | Wet Sponge (Leucetta microraphis) | 1.25 kg | 100% |

| Primary Extraction | Crude Methanolic Extract | 48.2 g | ~3.85% |

| Final Purification | Pure (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal | 3.4 mg | ~0.00027% |

Table 2: Key NOESY Correlations for Stereochemical Assignment

| Proton Pair | Chemical Shifts (δ) | Deduced Spatial Relationship | Assigned Configuration |

| H-1 (Aldehyde) ↔ H-3 (Olefinic) | 9.39 ↔ 6.48 | Proximal (Syn-coplanar) | 2E |

| H-21 (Methyl) ↔ H-4 (Methylene) | 1.75 ↔ 2.43 | Proximal | 2E |

| H-8 (Methylene) ↔ H-5 (Methylene) | 2.79 ↔ 2.28 | Proximal | 6Z |

| H-8 (Methylene) ↔ H-11 (Methylene) | 2.79 ↔ 2.04 | Proximal | 9Z |

Table 3: Bioactivity Profile

| Compound | Target Cell Line | Assay Type | Activity Level |

| (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal | HeLa S3 (Cervical Carcinoma) | Growth Inhibition | Moderate (10 μg/mL) |

References

-

Watanabe, K., Tsuda, Y., Iwashima, M., & Iguchi, K. (2000). A New Bioactive Triene Aldehyde from the Marine Sponge Leucetta microraphis. Journal of Natural Products, 63(2), 258–260.[Link]

-

Tahtouh, T., et al. (2021). Structure–Activity Relationship in the Leucettine Family of Kinase Inhibitors. Journal of Medicinal Chemistry, 65(2), 1288-1310.[Link]

-

National Center for Biotechnology Information. (2000). A new bioactive triene aldehyde from the marine sponge Leucetta microraphis - PubMed. PubMed.[Link]

Sources

Bioactive properties of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

An In-Depth Technical Guide to the Bioactive Properties of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal and Related Polyunsaturated Aldehydes

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the bioactive properties of the novel polyunsaturated aldehyde (PUA), (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, and related compounds derived from marine diatoms. It is intended for researchers, scientists, and professionals in the field of drug development. This document delves into the anti-inflammatory and anticancer potential of these molecules, detailing their mechanisms of action and providing robust experimental protocols for their study. The information presented herein is synthesized from current scientific literature and offers field-proven insights to guide future research and development in this promising area of natural product chemistry.

Introduction to Polyunsaturated Aldehydes (PUAs)

Polyunsaturated aldehydes (PUAs) are a class of reactive secondary metabolites produced by various species of marine diatoms, often in response to cellular stress or damage. These compounds are characterized by an aldehyde functional group and a long-chain carbon backbone containing multiple double bonds. The specific compound of interest, (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, is a representative of this class, though much of the current understanding of PUA bioactivity is derived from studies on related molecules such as heptadienal, octadienal, and decadienal.

Diatoms are a major component of phytoplankton and play a crucial role in marine ecosystems. The production of PUAs is thought to be a defense mechanism, and these compounds have been shown to have a variety of biological effects, including teratogenic effects on copepods. From a drug discovery perspective, the inherent reactivity and biological activity of PUAs make them intriguing candidates for therapeutic development, particularly in the areas of inflammation and oncology.

Anti-inflammatory Properties of PUAs

Chronic inflammation is a key driver of numerous human diseases. Natural products are a rich source of novel anti-inflammatory agents. While direct studies on (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal are limited, the broader class of PUAs and other natural aldehydes have demonstrated significant anti-inflammatory potential.

Proposed Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of PUAs are likely mediated through the modulation of key inflammatory pathways. Based on studies of other bioactive compounds, several mechanisms can be proposed:

-

Inhibition of Pro-inflammatory Enzymes: PUAs may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.

-

Modulation of Inflammatory Cytokines: PUAs could suppress the production and signaling of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

Inhibition of Macrophage Migration Inhibitory Factor (MIF): MIF is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of chronic inflammation. Inhibition of MIF tautomerase activity is a potential mechanism for the anti-inflammatory effects of natural products.

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response. Inhibition of NF-κB activation would lead to a broad-spectrum anti-inflammatory effect.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of a test compound on COX-2 activity.

Materials:

-

COX-2 enzyme (human recombinant)

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

-

Test compound (e.g., (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the appropriate buffer.

-

Add the COX-2 enzyme to the wells of the 96-well plate.

-

Add the test compound dilutions to the respective wells. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a further period (e.g., 10 minutes) at 37°C.

-

Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method as per the kit instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The positive control should show significant inhibition, while the negative control should show minimal inhibition.

Signaling Pathway Diagram: Inhibition of Inflammatory Mediators

Caption: Proposed anti-inflammatory mechanism of PUAs.

Anticancer Properties of PUAs

The search for novel anticancer agents from natural sources is a major focus of drug discovery. Dysregulated cellular metabolism and redox homeostasis are hallmarks of cancer, presenting therapeutic targets.

Proposed Mechanisms of Anticancer Action

PUAs, with their reactive aldehyde group, are well-suited to interact with cellular macromolecules and could exert anticancer effects through several mechanisms:

-

Induction of Apoptosis: PUAs may trigger programmed cell death (apoptosis) in cancer cells. This could involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

-

Targeting Mitochondrial Metabolism: Cancer cells often exhibit altered mitochondrial function. PUAs could disrupt mitochondrial metabolism, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death.

-

Induction of Oxidative Stress: While some natural products have antioxidant properties, others can act as pro-oxidants in the context of cancer cells, which often have a compromised antioxidant defense system. An increase in intracellular ROS can lead to cellular damage and apoptosis.

-

DNA Intercalation and Damage: Some compounds with planar aromatic structures can intercalate into DNA, leading to cell cycle arrest and apoptosis. While the structure of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal is not planar, its reactivity could lead to DNA adduct formation and damage.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO).

-

96-well cell culture plates.

-

Incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., Doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Workflow Diagram: Anticancer Drug Screening

Caption: A generalized workflow for anticancer drug screening.

Analytical Methodologies

The study of PUAs requires robust analytical techniques for their extraction, identification, and quantification.

Extraction and Analysis

PUAs are typically extracted from diatom cultures using organic solvents. Subsequent analysis is often performed using advanced chromatographic and spectrometric methods.

| Technique | Application |

| UPLC-MS | Ultra-performance liquid chromatography coupled with mass spectrometry is used for the separation and identification of PUAs in complex mixtures. |

| GC-MS | Gas chromatography-mass spectrometry is suitable for the analysis of volatile and semi-volatile PUAs. |

| NMR | Nuclear magnetic resonance spectroscopy is essential for the structural elucidation of novel PUAs. |

Synthesis

The total synthesis of PUAs is crucial for confirming their structure and for producing sufficient quantities for biological testing. Synthetic routes often involve multiple steps, including cross-coupling reactions and stereoselective transformations.

Conclusion and Future Directions

(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal and related polyunsaturated aldehydes from marine diatoms represent a promising class of natural products with significant therapeutic potential. Their inherent reactivity and diverse biological activities make them attractive candidates for development as anti-inflammatory and anticancer agents.

Future research should focus on:

-

The total synthesis of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal to enable comprehensive biological evaluation.

-

In-depth studies to elucidate the specific molecular targets and mechanisms of action of this and other PUAs.

-

Structure-activity relationship (SAR) studies to optimize the therapeutic properties and minimize the toxicity of PUA-based compounds.

-

In vivo studies in relevant animal models to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these compounds.

The exploration of marine natural products like PUAs continues to be a valuable endeavor in the quest for new medicines to address unmet medical needs.

References

-

Wulff, T., et al. (2007). Biosynthesis of Polyunsaturated Short Chain Aldehydes in the Diatom Thalassiosira rotula. Organic Letters, 9(5), 787-790. [Link]

- Grootveld, M., et al. (2022).

Growth-inhibitory activity of 2-methyl-2,6,9-icosatrienal on HeLa S3 cells

This technical guide provides a comprehensive overview of the methodologies used to assess the growth-inhibitory activity of 2-methyl-2,6,9-icosatrienal on HeLa S3 cells. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in cancer research and the discovery of novel therapeutic agents.

Introduction

HeLa S3, a clonal derivative of the HeLa cell line, is a widely used model in cancer research due to its robustness and ability to grow in suspension culture.[1][2] The investigation of natural and synthetic compounds for their potential to inhibit the proliferation of cancer cells is a cornerstone of modern drug discovery. This guide focuses on the experimental evaluation of 2-methyl-2,6,9-icosatrienal, a compound with potential cytotoxic effects. The subsequent sections will detail the necessary protocols to quantify its impact on HeLa S3 cell viability, cell cycle progression, and the induction of apoptosis.

Cell Culture and Maintenance

Proper cell culture technique is fundamental to obtaining reliable and reproducible experimental data.

Protocol: Propagation of HeLa S3 Cells [3][4]

-

Thawing and Initial Culture:

-

Rapidly thaw a cryopreserved vial of HeLa S3 cells in a 37°C water bath.

-

Transfer the cell suspension to a T-75 flask containing pre-warmed growth medium (DMEM supplemented with 5% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Replace the medium after 24 hours to remove cryoprotectant.

-

-

Sub-culturing:

-

For adherent cultures, when cells reach 60-70% confluency, aspirate the medium and wash with 1X PBS.

-

Add TrypLE Express and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize the TrypLE with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed new flasks at the desired density.

-

For suspension cultures, maintain cell density between 3-9 x 10^5 cells/mL.[1]

-

Assessment of Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Protocol: MTT Assay for Cell Viability [5][6]

-

Cell Seeding:

-

Seed HeLa S3 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2-methyl-2,6,9-icosatrienal in the growth medium.

-

Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle-treated control group.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

-

Analysis of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[7]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Protocol: Annexin V/PI Apoptosis Assay [8][9]

-

Cell Treatment and Harvesting:

-

Treat HeLa S3 cells with 2-methyl-2,6,9-icosatrienal at various concentrations for a specified duration.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold 1X PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.[8]

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.

-

Healthy cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Experimental Workflow for Apoptosis Analysis

Caption: Workflow for Annexin V/PI apoptosis detection.

Cell Cycle Analysis

Many cytotoxic compounds inhibit cell proliferation by inducing cell cycle arrest at specific checkpoints. Flow cytometry analysis of DNA content using propidium iodide is a common method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[10] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining [10][12]

-

Cell Treatment and Harvesting:

-

Treat HeLa S3 cells with 2-methyl-2,6,9-icosatrienal.

-

Harvest the cells and wash with PBS.

-

-

Fixation:

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.[12]

-

Incubate at 4°C for at least 30 minutes.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase (to prevent staining of double-stranded RNA).[12]

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[10]

-

Logical Flow of Cell Cycle Analysis

Caption: Cell cycle analysis using propidium iodide staining.

Summary of Expected Data and Interpretation

The experiments outlined in this guide will generate quantitative data that can be summarized for clear interpretation.

Table 1: Cytotoxicity of 2-methyl-2,6,9-icosatrienal on HeLa S3 Cells

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 | 100 | 100 |

| X1 | |||

| X2 | |||

| X3 | |||

| ... | |||

| IC50 (µM) |

Table 2: Apoptosis Induction by 2-methyl-2,6,9-icosatrienal on HeLa S3 Cells

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | |||

| Compound (Conc. 1) | |||

| Compound (Conc. 2) | |||

| Positive Control |

Table 3: Effect of 2-methyl-2,6,9-icosatrienal on HeLa S3 Cell Cycle Distribution

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |

| Vehicle Control | ||||

| Compound (Conc. 1) | ||||

| Compound (Conc. 2) |

A dose- and time-dependent decrease in cell viability would indicate cytotoxic activity. An increase in the percentage of Annexin V-positive cells would confirm the induction of apoptosis. Alterations in the cell cycle phase distribution, such as an accumulation of cells in G2/M, would suggest that the compound interferes with cell division.[13]

Conclusion

This technical guide has provided a detailed framework for the in-vitro evaluation of the growth-inhibitory effects of 2-methyl-2,6,9-icosatrienal on HeLa S3 cells. By following the outlined protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, researchers can obtain robust and comprehensive data to characterize the anticancer potential of this compound. The integration of these assays provides a multi-faceted understanding of the compound's mechanism of action at the cellular level, which is a critical step in the drug development pipeline.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Darzynkiewicz, Z., & Huang, X. (2004). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.3.

-

Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

-

JoVE. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

BosterBio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

ENCODE. (n.d.). SOP: Propagation of HeLa S3 (ATCC CCL-2.2) Using Spinner Flask. Retrieved from [Link]

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

-

Purdue University Cytometry Laboratories. (n.d.). Analysis of Cell Cycle. Retrieved from [Link]

-

UCSC Genome Browser. (n.d.). HeLa SPINNER CULTURES induced by Interferon alpha and gamma. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental: MTT assay. Retrieved from [Link]

-

Culture Collections. (n.d.). HeLa S3. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Assay in HeLa cells. Retrieved from [Link]

-

Science Alert. (2011, September 9). HeLa-S3 Cell Growth Conditions in Serum-Free Medium and Adaptability for Proliferation in Suspension Culture. Retrieved from [Link]

- Wang, Y., et al. (2021).

-

National Genomics Data Center. (n.d.). OLB-PM-11684320. Retrieved from [Link]

- Wu, S. J., & Ng, L. T. (2010). Tocotrienols inhibited growth and induced apoptosis in human HeLa cells through the cell cycle signaling pathway.

- Kumar, R., Sharma, A., Sharma, S., et al. (2017). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry, 10, S956–S963.

-

ResearchGate. (2016, June 16). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Retrieved from [Link]

- Zhang, Y., et al. (2025). D-M159 Synergistically Induces Apoptosis in HeLa Cells Through Endoplasmic Reticulum Stress and Mitochondrial Dysfunction. International Journal of Molecular Sciences, 26(7), 3895.

- Li, Y., et al. (2020). Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Molecules, 25(23), 5695.

- Çakir, A., et al. (2022). In Vitro Cytotoxic and Apoptosis Induction Potential of Two Plant Extracts on HeLa Cells.

- Kumar, R., Sharma, A., & Sharma, S. (2013). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry.

-

Frontiers. (n.d.). Induction of apoptosis by ethanol extract of sapodilla leaf in HGT-1 cells involved caspase-independent signal transduction pathway and activation of Nrf2/HO-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Novel 9-[Hydroxy(Substitutedphenyl) Methyl]-2,2- Dimethyl-2,3,8,9-Tetrahydro-4H,10H-Pyrano [2,3-f ]Chromene-4,10-Diones. Retrieved from [Link]

- Arsianti, A., et al. (2024). In Vitro Study of Alkyl Gallates as a Growth Inhibitor of Cervical HeLa Cancer Cells. AIP Conference Proceedings, 2935(1), 090004.

-

Chen, Y.-F. (2010). Mechanism study of methylglyoxal-induced DNA-protein crosslinks in ECV304 Cells. [Master's thesis, Chung Shan Medical University]. Airiti Library. [Link]

-

ResearchGate. (n.d.). SC09 inhibits STAT3 transcriptional activity. Retrieved from [Link]

-

The Peptide Atlas Project. (n.d.). FSTDVTTWKDhLVQATPANLK. Retrieved from [Link]

- Sirtori, C. R., & Ruscica, M. (2024). Emerging oral therapeutic strategies for inhibiting PCSK9. Pharmacological Research, 199, 107018.

- Viana, G. S. B., et al. (2017). trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Phytomedicine, 25, 104–111.

- Wang, Y., et al. (2023). Insights into the Inhibitory Mechanisms of the Covalent Drugs for DNMT3A. International Journal of Molecular Sciences, 24(16), 12658.

-

Semantic Scholar. (2021, June 29). Selective Inhibition of Heparan Sulphate and Not Chondroitin Sulphate Biosynthesis by a Small, Soluble Competitive Inhibitor. Retrieved from [Link]

Sources

- 1. HeLa S3. Culture Collections [culturecollections.org.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. encodeproject.org [encodeproject.org]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. bio-protocol.org [bio-protocol.org]

- 8. bosterbio.com [bosterbio.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. Tocotrienols inhibited growth and induced apoptosis in human HeLa cells through the cell cycle signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemical Assignment of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

Abstract

The precise stereochemical assignment of polyunsaturated long-chain aldehydes is a critical task in chemical ecology and drug development, as the geometry of the double bonds dictates biological activity. This guide provides an in-depth, technically-focused protocol for the unambiguous determination of the double bond configurations in (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, a molecule representative of insect pheromones and other bioactive lipids.[1][2] We will detail a multi-pronged analytical strategy, combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with mass spectrometry (MS)-based techniques. The causality behind each experimental choice is explained, ensuring a self-validating and robust analytical workflow for researchers in the field.

Introduction: The Stereochemical Imperative in Bioactive Aldehydes

Long-chain polyunsaturated aldehydes are a significant class of natural products, often acting as potent signaling molecules such as insect sex pheromones.[1][2][3] The biological specificity of these compounds is intimately tied to their three-dimensional structure, particularly the E (entgegen) or Z (zusammen) configuration of their carbon-carbon double bonds. A subtle change in the geometry of a single double bond can render an active pheromone completely inert or even inhibitory. Therefore, the rigorous and unambiguous assignment of each double bond is paramount for understanding its biological function and for the successful synthesis of biologically active analogues for applications in pest management or drug discovery.

The target molecule, (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, presents a typical challenge: a trisubstituted α,β-unsaturated aldehyde system at the 2-position, and two isolated disubstituted double bonds further down the aliphatic chain. This guide will systematically address the assignment of each of these double bonds.

Overall Analytical Strategy

Our approach is hierarchical, beginning with non-destructive spectroscopic techniques to determine the geometry of the double bonds and then employing destructive, yet highly informative, mass spectrometric methods to confirm their positions.

Figure 2: Expected strong NOE correlation for the (2E)-isomer.

The (6Z) and (9Z)-Disubstituted Double Bonds

The geometry of the disubstituted double bonds at C6-C7 and C9-C10 can be determined by the magnitude of the vicinal proton-proton coupling constant (³JHH).

-

Trustworthiness: This method is highly reliable. The Karplus relationship dictates that the coupling constant between two vicinal protons on a double bond is significantly different for cis and trans geometries. A typical ³JHH value for cis (Z) protons is in the range of 6-12 Hz, while trans (E) protons exhibit a larger coupling of 12-18 Hz. [4][5]

-

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

-

Data Processing: Fourier transform the data, phase correct, and baseline correct the spectrum.

-

Analysis: Identify the multiplets corresponding to the vinylic protons (typically in the 5.0-6.0 ppm region). Expand these regions and measure the coupling constants (in Hz) between the coupled vinylic protons. For the (6Z) and (9Z) double bonds, these values are expected to be in the 6-12 Hz range.

-

| Proton Pair | Expected Geometry | Expected ³JHH (Hz) |

| H6 / H7 | Z (cis) | 6 - 12 |

| H9 / H10 | Z (cis) | 6 - 12 |

| Table 1: Expected ¹H-¹H Coupling Constants for Z-Alkenes. |

Positional Confirmation by Mass Spectrometry

While NMR is powerful for determining geometry, mass spectrometry is essential for confirming the precise location of the double bonds within the long alkyl chain. This is achieved by chemical derivatization followed by GC-MS analysis.

Ozonolysis

-

Expertise & Experience: Ozonolysis is a classic and reliable method for cleaving double bonds. [6][7][8]When coupled with mass spectrometry, the resulting aldehyde fragments are diagnostic of the original double bond positions. [6][9]For (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, ozonolysis would yield a characteristic set of fragments.

Dimethyl Disulfide (DMDS) Derivatization

-

Trustworthiness: Derivatization with dimethyl disulfide (DMDS) is a widely used technique for locating double bonds in unsaturated lipids via GC-MS. [10][11]The reaction adds a -SCH₃ group to each carbon of the double bond. Subsequent electron ionization mass spectrometry induces fragmentation between these two carbons, yielding ions that are diagnostic of the original double bond's position. [10][12]This method is particularly advantageous as it can often be performed on complex mixtures. [10]

-

Experimental Protocol: DMDS Derivatization for GC-MS

-

Sample Preparation: Dissolve ~100 µg of the aldehyde in 100 µL of hexane.

-

Reaction: Add 100 µL of dimethyl disulfide and 5 µL of a 6% iodine in diethyl ether solution.

-

Incubation: Heat the mixture in a sealed vial at 40°C for 12-24 hours.

-

Workup: Cool the reaction, dilute with 1 mL of hexane, and wash with 1 mL of aqueous sodium thiosulfate (5%) to remove excess iodine. Dry the organic layer over anhydrous sodium sulfate.

-

Analysis: Inject an aliquot of the hexane solution into a GC-MS system. The mass spectrum of the DMDS adduct will show characteristic fragmentation patterns that reveal the positions of the original double bonds.

-

Figure 3: Workflow for double bond position analysis using DMDS derivatization and GC-MS.

Conclusion

The stereochemical assignment of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal requires a synergistic application of advanced analytical techniques. High-field NMR spectroscopy, particularly 2D NOESY and the analysis of vicinal coupling constants, provides the definitive geometric assignment of each double bond. This is then corroborated by mass spectrometry-based methods, such as ozonolysis or DMDS derivatization, which unequivocally establish the positions of these double bonds. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a reliable framework for researchers and drug development professionals working with stereochemically complex bioactive lipids.

References

-

Determining Double Bond Position in Lipids Using Online Ozonolysis Coupled to Liquid Chromatography and Ion Mobility-Mass Spectrometry. (2018). Analytical Chemistry. [Link]

-

OzMALDI: A Gas-Phase, In-Source Ozonolysis Reaction for Efficient Double-Bond Assignment in Mass Spectrometry Imaging with Matri. (n.d.). ACS Publications. [Link]

-

Elucidation of Double Bond Position in Unsaturated Lipids by Ozone Electrospray Ionization Mass Spectrometry (OzESI-MS). (n.d.). PMC. [Link]

-

Dimethyl disulfide derivatives of long chain alkenes, alkadienes and alkatrienes for gas chromatography/mass spectrometry. (1989). Analytical Chemistry. [Link]

-

OnLine Ozonolysis Methods for the Determination of Double Bond Position in Unsaturated Lipids. (n.d.). Springer Nature Experiments. [Link]

-

Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. (2022). PubMed. [Link]

-

Online ozonolysis combined with ion mobility-mass spectrometry provides a new platform for lipid isomer analyses. (n.d.). PMC. [Link]

-

Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono. (2021). Wiley Online Library. [Link]

-

Determining geometry of trisubstituted alkene. (2017). Chemistry Stack Exchange. [Link]

-

Insect pheromones: An overview of function, form, and discovery. (2015). ScienceDirect. [Link]

-

MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.). PMC. [Link]

-

22: Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. [Link]

-

and Regioselective Trisubstituted Alkene Synthesis of Wide Applicability via 1-Halo-1-alkyne Hydroboration–Tandem Negishi-Suzuki Coupling or Organoborate Migratory Insertion Protocol. (n.d.). PMC. [Link]

-

Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. (2015). RSC Publishing. [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University. [Link]

-

NOESY and ROESY. (2018). University of Missouri. [Link]

-

COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of Wisconsin-Madison. [Link]

Sources

- 1. slunik.slu.se [slunik.slu.se]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Insect pheromones - Wikipedia [en.wikipedia.org]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DSpace [dr.lib.iastate.edu]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. OnLine Ozonolysis Methods for the Determination of Double Bond Position in Unsaturated Lipids | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Marine natural products with antineoplastic properties from Okinawan sponges

The Okinawan Pharmacopeia: Marine Natural Products as Antineoplastic Scaffolds from Porifera

Introduction: The Marine Chemical Arsenal

As drug development professionals, we constantly seek novel pharmacophores that can bypass the resistance mechanisms of modern malignancies. The marine environment, particularly the highly competitive benthic ecosystems surrounding the Okinawan archipelago in Japan, has proven to be an unparalleled engine for chemical innovation[1][2]. Marine sponges (Porifera), lacking physical defense mechanisms, rely on a sophisticated chemical arsenal—often synthesized in concert with their symbiotic microbiomes—to deter predators and compete for space[3].

For application scientists and medicinal chemists, these secondary metabolites are not just toxins; they are highly evolved, target-specific ligands. This whitepaper deconstructs the antineoplastic properties, mechanisms of action, and isolation protocols of three paramount chemical classes derived from Okinawan sponges: Halichondrins, Manzamines, and Theonellamides.

Core Antineoplastic Scaffolds

The structural complexity of marine natural products often precludes immediate total synthesis, yet their unique spatial geometries offer binding affinities rarely seen in terrestrial libraries.

-

Halichondrins: Originally isolated from the Okinawan marine sponge Halichondria okadai, Halichondrin B is a massive, structurally complex polyether macrolide[2]. It acts as a potent non-taxane microtubule dynamics inhibitor. The sheer complexity of Halichondrin B was initially deemed "undruggable," but rigorous structure-activity relationship (SAR) studies led to the truncated synthetic analog Eribulin mesylate (Halaven), which is now FDA-approved for metastatic breast cancer[2][4].

-

Manzamine Alkaloids: First isolated from an Okinawan Haliclona sp., Manzamine A is the prototype of a unique class of polycyclic β-carboline alkaloids[1][3]. It exhibits potent antiproliferative effects at non-cytotoxic concentrations. Recent molecular networking and phenotypic screening have revealed that Manzamine A targets the SIX1 protein and modulates various kinase pathways, making it a highly promising candidate for cervical cancer and other solid tumors[5].

-

Theonellamides: Extracted from the Okinawan sponge Theonella swinhoei, theonellamides (such as Theonellamide F) are complex bicyclic peptides[3][6]. Unlike traditional kinase inhibitors, these peptides exhibit a unique sterol-dependent membrane association, leading to targeted membrane disruption and potent cytotoxicity against leukemia cell lines (e.g., P388 and L1210)[3][6].

Molecular Mechanisms of Action

Understanding the causality behind cytotoxicity is critical for advancing a crude extract to a lead compound. The following diagram maps the distinct signaling and disruption pathways of these three Okinawan scaffolds.

Figure 1: Antineoplastic signaling pathways of Okinawan sponge-derived natural products.

Isolation and Elucidation Protocol: A Self-Validating System

In my experience overseeing natural product isolation pipelines, the critical bottleneck is often dereplication—distinguishing novel active compounds from known, abundant metabolites. The following step-by-step methodology ensures that isolation efforts are strictly coupled to pharmacological viability[7].

Step 1: Collection and Lyophilization Marine sponges are collected via SCUBA diving, immediately flash-frozen, and lyophilized.

-

Causality: Marine organisms possess highly active endogenous esterases and proteases. Lyophilization halts enzymatic degradation, preserving delicate macrolide lactone rings (like those in halichondrins) and peptide bonds from rapid hydrolysis[7].

Step 2: Exhaustive Solvent Extraction & Partitioning The lyophilized biomass is macerated in Methanol (MeOH) or Ethanol (EtOH).

-

Causality: Alcohols act as universal solvents, disrupting cellular membranes and solubilizing a broad spectrum of metabolites. The crude extract is then subjected to a modified Kupchan liquid-liquid partitioning (Hexane → Ethyl Acetate → n-Butanol → Water). This orthogonal polarity gradient separates the metabolome into manageable fractions; non-polar polyethers partition into the EtOAc layer, while polycyclic alkaloids and bicyclic peptides enrich the n-BuOH layer[7].

Step 3: Bioassay-Guided Fractionation Fractions are evaluated using in vitro cytotoxicity assays (e.g., against P388 murine leukemia or HeLa cell lines). Active fractions are subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase.

-

Causality: Coupling fractionation directly to phenotypic screening ensures that isolation efforts are strictly directed toward pharmacologically active scaffolds (the "needle"), bypassing abundant but inactive structural lipids (the "haystack")[7].

Step 4: Structural Elucidation Dereplication and structural assignment rely on a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and multidimensional NMR.

-

Causality: HRESI-MS establishes the exact molecular formula. 2D NMR is critical for complex marine scaffolds: Heteronuclear Multiple Bond Correlation (HMBC) bridges isolated spin systems across quaternary carbons (essential for manzamine cores), while Nuclear Overhauser Effect Spectroscopy (NOESY) dictates the relative spatial configuration of chiral centers[7]. Absolute stereochemistry is definitively resolved via single-crystal X-ray diffraction.

Figure 2: Standardized bioassay-guided isolation workflow for marine natural products.

Quantitative Efficacy Data

To benchmark the clinical and preclinical viability of these compounds, their primary targets and inhibitory concentrations are summarized below.

| Compound | Source Sponge | Chemical Class | Primary Target | IC50 / Clinical Status |

| Halichondrin B | Halichondria okadai | Polyether Macrolide | Tubulin (Vinca domain) | Sub-nM / FDA Approved (as Eribulin)[2][8] |

| Manzamine A | Haliclona sp. | β-carboline Alkaloid | SIX1 Protein / Kinases | 0.07 µg/mL (P388) / Preclinical[3][5] |

| Theonellamide F | Theonella swinhoei | Bicyclic Peptide | Membrane Sterols | 2.7 µg/mL (P388) / Preclinical[3][9] |

Conclusion & Future Perspectives

The Okinawan marine ecosystem remains a critical frontier for antineoplastic drug discovery. While the structural complexity of compounds like Halichondrin B and Manzamine A presents significant synthetic challenges, they provide irreplaceable blueprints for rational drug design[2][5]. Moving forward, the integration of synthetic biology, precursor-directed biosynthesis, and sponge aquaculture will be paramount in overcoming the supply issues that historically bottlenecked the clinical translation of marine natural products.

References

-

Cytotoxic compounds from marine actinomycetes: sources, structures and bioactivity. ScienceOpen.2

-

The manzamine alkaloids. PubMed / NIH.1

-

The Chemistry of Marine Sponges. PMC / NIH.3

-

Cytotoxic Terpene Quinones from Marine Sponges. PMC / NIH.8

-

Marine Natural Products. XXVI. Biologically Active Tridecapeptide Lactones from the Okinawan Marine Sponge Theonella swinhoei. J-Stage.6

-

Biologically Active Metabolites from Sponges and Their Activities. PMC / NIH.9

-

A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012. MDPI.4

-

The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein. ACS Publications.5

-

Haliclonadiamine Derivatives and 6-epi-Monanchorin from the Marine Sponge Halichondria panicea Collected at Iriomote Island. ACS Publications.7

Sources

- 1. The manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic compounds from marine actinomycetes: sources, structures and bioactivity – ScienceOpen [scienceopen.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Marine Natural Products. XXVI. Biologically Active Tridecapeptide Lactones from the Okinawan Marine Sponge Theonella swinhoei(Theonellidae).(2).Structures of Theonellapeptolides Ia, Ib, Ic, and Ie [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Cytotoxic Marine Lipid Derivatives from Leucettidae Sponges: Mechanistic Insights and Therapeutic Potential

Executive Summary

Marine sponges of the family Leucettidae (class Calcarea)—including genera such as Leucetta and Pericharax—are prolific producers of bioactive secondary metabolites[1]. While these organisms are widely recognized for their imidazole alkaloids, their lipid derivatives represent a structurally unique and highly potent class of cytotoxic agents. This technical guide explores the chemical ecology, mechanistic pathways, and experimental validation of these lipidic compounds, with a specific focus on bifunctionalized sphingolipids (Leucettamols) and polyunsaturated lipids (BRS1). By targeting fundamental cellular machinery such as the Ubiquitin-Proteasome System (UPS) and Protein Kinase C (PKC), these marine lipids offer highly specific pharmacophores for modern drug development[2].

Structural Classification and Chemical Ecology

Sessile marine invertebrates lack physical defense mechanisms and instead rely on a sophisticated chemical arsenal to deter predators, prevent microbial fouling, and compete for reef space. In Leucettidae sponges, lipid derivatives play a crucial role in this allelopathic defense system[3].

Dimeric Sphingolipids: The Leucettamols

Isolated primarily from Leucetta microrhaphis, Leucettamol A and B are rare, long-chain "two-headed" sphingolipids[4]. Unlike standard mammalian sphingolipids that feature a single polar head group and a hydrophobic tail, Leucettamols are α,ω-bifunctionalized. They possess polar amino-alcohol groups at both ends of a long, unsaturated hydrocarbon chain. This pseudo-C2 symmetric structure allows them to span lipid bilayers or uniquely wrap around protein targets, conferring potent biological activity[2].

Polyunsaturated Aminolipids: BRS1

BRS1 is a C30 bis-amino, bis-hydroxy polyunsaturated lipid also isolated from Leucetta microraphis. Its extended polyene chain and dual amino-hydroxy termini make it a potent competitive antagonist in cellular signaling pathways, specifically targeting kinase binding sites[5].

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of Leucettidae lipid derivatives is not driven by non-specific membrane disruption, but rather by the highly targeted inhibition of intracellular signaling complexes.

Inhibition of the Ubiquitin-Proteasome System (UPS)

Leucettamol A is the first known natural product to inhibit the Ubc13-Uev1A complex [4]. Ubc13 is an E2 ubiquitin-conjugating enzyme that, when complexed with the Uev1A variant, catalyzes the formation of K63-linked polyubiquitin chains. These chains are critical for DNA damage repair and NF-κB pathway activation. By inhibiting this E2 complex, Leucettamol A disrupts K63 polyubiquitination, which subsequently upregulates the tumor suppressor protein p53, driving the cancer cell into apoptosis[6].

Fig 1: Leucettamol A inhibits the Ubc13-Uev1A complex, upregulating p53 to induce apoptosis.

Modulation of TRP Channels

Leucettamols act as non-electrophilic modulators of Transient Receptor Potential (TRP) channels. They activate TRPA1 while potently inhibiting icilin-mediated activation of TRPM8[7]. This disruption of calcium ion homeostasis creates severe pro-apoptotic stress in malignant cells that overexpress these channels.

Protein Kinase C (PKC) Antagonism

The lipid BRS1 exerts its cytotoxic and anti-proliferative effects by binding directly to the phorbol ester binding site of Protein Kinase C (PKC)[5]. By displacing endogenous diacylglycerol (DAG), BRS1 shuts down downstream MAPK/ERK proliferative signaling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the isolation and validation of these marine lipids require strict, self-validating methodologies. The causality behind each experimental choice is detailed below.

Extraction and Amphiphilic Partitioning

-

Maceration: Immediately upon collection, freeze the Leucetta sponge tissue and macerate in cold ethanol (EtOH). Causality: EtOH denatures endogenous lipases and oxidases, preventing the enzymatic degradation of polyunsaturated lipid chains that frequently ruins aqueous extractions[8].

-

Solvent Partitioning: Evaporate the EtOH extract and partition the aqueous residue sequentially with Ethyl Acetate (EtOAc) and n-Butanol (n-BuOH). Causality: The amphiphilic nature of dimeric sphingolipids selectively drives them into the n-BuOH phase. Highly non-polar sterols (e.g., ergosterol) remain in the EtOAc fraction, while highly polar salts stay in the aqueous phase, acting as an intrinsic thermodynamic purification filter[8].

-

Reversed-Phase HPLC: Purify the n-BuOH fraction using a reversed-phase C18 column with an isocratic mobile phase of CH3CN-H2O (2:3).

Stereochemical Elucidation via ECCD

Leucettamol A exhibits a specific rotation of [α]D ≈ 0, which historically led to the erroneous assumption that it was a racemic mixture[2].

-

Derivatization: React purified Leucettamol A with benzoyl chloride in pyridine to yield an N,N′,O,O′-tetrabenzoyl derivative.

-

Spectroscopy: Analyze using Deconvoluted Exciton Coupled Circular Dichroism (ECCD).

-

Validation: Causality: Long-chain dimeric amino alcohols often exhibit negligible optical rotation because the chiral centers are separated by a highly flexible aliphatic chain. The introduction of benzoyl chromophores translates the "invisible" stereochemistry into a quantifiable, high-contrast exciton couplet, proving the molecule is chiral and optically active with pseudo-C2 symmetry[2].

Fig 2: Self-validating extraction and stereochemical elucidation workflow for Leucettamols.

Target Validation: Ubc13-Uev1A ELISA Assay

To validate UPS inhibition, an ELISA assay is utilized as a self-validating system:

-

Coat microtiter plates with recombinant Uev1A.

-

Introduce recombinant Ubc13 alongside varying concentrations of Leucettamol A.

-

Detect bound Ubc13 using an anti-Ubc13 primary antibody and an HRP-conjugated secondary antibody.

-

Internal Control: Simultaneously assay the tetraacetate derivative of Leucettamol A. Causality: Acetylation masks the free hydroxyl and amino groups. The tetraacetate derivative consistently returns an inactive result, proving that the observed inhibition is a specific pharmacophoric interaction driven by the polar head groups, not a non-specific hydrophobic artifact[4].

Quantitative Bioactivity Data

The following table summarizes the quantitative pharmacological metrics of Leucettidae lipid derivatives across various targets and cell lines.

| Compound | Target / Cell Line | IC50 Value | Pharmacological Effect |

| Leucettamol A | Ubc13-Uev1A Complex | 50 µg/mL | Inhibits E2 ubiquitin-conjugating activity[4] |

| Hexahydroleucettamol A | Ubc13-Uev1A Complex | 4 µg/mL | Enhanced UPS inhibition (Synthetic derivative)[4] |

| Leucettamol A Tetraacetate | Ubc13-Uev1A Complex | Inactive | Negative control (Validates OH/NH2 necessity)[4] |

| Leucettamol A | HeLa Cervical Cancer Cells | 105 µmol/L | Cytotoxicity via p53 upregulation[6] |

| BRS1 | Protein Kinase C (PKC) | Dose-dependent | Disrupts phorbol ester binding site[5] |

Structure-Activity Relationship (SAR) Insights

The bioactivity of Leucettidae lipids is heavily dependent on their unique structural motifs:

-

Hydrogenation Enhances Potency: Catalytic hydrogenation of Leucettamol A to Hexahydroleucettamol A increases its Ubc13-Uev1A inhibitory potency by over 10-fold (IC50 drops from 50 µg/mL to 4 µg/mL)[4]. This suggests that while the rigid double bonds may serve an ecological function in the sponge's membrane fluidity, a fully saturated, highly flexible aliphatic chain better conforms to the hydrophobic binding pocket of the Ubc13-Uev1A interface.

-

Terminal Functional Groups are Critical: As proven by the tetraacetate control, the unmasked primary amines and secondary hydroxyls are absolute requirements for target binding, likely forming critical hydrogen bond networks with the E2 enzyme complex[4].

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Leucettamol A: a new inhibitor of Ubc13-Uev1A interaction isolated from a marine sponge, Leucetta aff. microrhaphis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Chemical Composition and Bioactive Profiling of Leucetta microraphis Methanolic Extracts: A Technical Guide

Executive Summary

The calcareous marine sponge Leucetta microraphis represents a prolific source of structurally unprecedented and pharmacologically potent secondary metabolites. Historically recognized for its dense repertoire of 2-aminoimidazole alkaloids, the methanolic extract of L. microraphis has become a focal point for drug discovery, particularly in the realms of anti-inflammatory therapeutics, kinase inhibition, and antimicrobial development. This technical guide provides an in-depth analysis of the chemical composition of these extracts, elucidating the mechanistic pharmacology of its core constituents and detailing a robust, self-validating protocol for their isolation.

Chemical Profiling of the Methanolic Extract

The methanolic extraction of L. microraphis yields a complex matrix dominated by nitrogenous heterocyclic compounds and polyunsaturated lipids. Methanol is the solvent of choice due to its high dielectric constant and ability to disrupt hydrogen bonding within the sponge's cellular matrix, effectively solubilizing both polar alkaloids and moderately lipophilic aldehydes.

2-Aminoimidazole Alkaloids

The chemical signature of L. microraphis is heavily defined by its 2-aminoimidazole derivatives.

-

Leucettamines (A, B, and C) : Leucettamine A is a highly specific, pure antagonist of the leukotriene B4 (LTB4) receptor, making it a critical lead compound for inflammation therapy . While Leucettamine B lacks significant LTB4 activity, its 2-aminoimidazolone scaffold is a well-documented pharmacophore for the inhibition of DYRK and CLK kinases, which are implicated in neurodegenerative diseases .

-

Spironaamidine : A structurally unique spiroquinone-containing alkaloid. The spiro-annulated system confers targeted antimicrobial properties, particularly against Bacillus cereus.

-

Naamidines (e.g., Naamidine H) : These compounds exhibit potent cytotoxicity against human cervical cancer (HeLa) cell lines .

Polyunsaturated Triene Aldehydes

Beyond alkaloids, the extract contains bioactive non-nitrogenous metabolites. A prominent example is (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal , a triene aldehyde that demonstrates moderate growth-inhibitory activity against HeLa S3 cells .

Quantitative Bioactivity Summary

| Compound | Chemical Class | Primary Bioactivity | Potency (IC50 / Ki / Zone) | Molecular Target |

| Leucettamine A | 2-Aminoimidazole Alkaloid | Anti-inflammatory | Ki = 1.3 µM | BLT1 Receptor (Antagonist) |

| Leucettamidine | 2-Aminoimidazole Alkaloid | Anti-inflammatory | Ki = 5.3 µM | BLT1 Receptor (Antagonist) |

| Spironaamidine | Spiroquinone Alkaloid | Antimicrobial | 12 mm zone (10 mg/disk) | Bacillus cereus |

| Naamidine H | Imidazole Alkaloid | Cytotoxicity | IC50 = 5.6 µg/mL | HeLa Cells |

| (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal | Triene Aldehyde | Cytotoxicity | Moderate inhibition | HeLa S3 Cells |

Mechanistic Pathways: LTB4 Receptor Antagonism

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. LTB4 binds to the BLT1 receptor on neutrophils and macrophages, triggering chemotaxis and degranulation.

Leucettamine A, isolated from the methanolic extract, acts as a competitive antagonist at the BLT1 receptor. By occupying the orthosteric binding site, Leucettamine A uncouples the G-protein signaling cascade, effectively halting the pro-inflammatory response without downregulating the receptor itself .

Fig 1. LTB4 signaling pathway and competitive antagonism by Leucettamine A.

Experimental Methodology: Bioassay-Guided Isolation

To ensure scientific integrity, the isolation of these metabolites must follow a self-validating system where chemical fractionation is continuously cross-referenced with spectroscopic validation and bioassays.

Step-by-Step Protocol

Step 1: Tissue Preparation and Maceration

-

Action : Lyophilize the freshly collected L. microraphis tissue immediately. Macerate the dried tissue in 100% Methanol (MeOH) for 24 hours at room temperature. Repeat three times.

-

Causality : Lyophilization halts the enzymatic degradation of sensitive metabolites (such as the highly reactive spiroquinone moiety in spironaamidine) and removes water, allowing for precise calculation of extraction yields. Methanol ensures optimal penetration into the cellular matrix.

Step 2: Modified Kupchan Solvent Partitioning

-

Action : Concentrate the pooled MeOH extract under reduced pressure and suspend the residue in distilled H2O. Partition sequentially with Hexane, Ethyl Acetate (EtOAc), and n-Butanol (BuOH).

-

Causality : This step systematically separates compounds by polarity. Hexane removes interfering non-polar sterols and bulk lipids. The EtOAc fraction selectively enriches the moderately polar 2-aminoimidazole alkaloids and triene aldehydes. The BuOH fraction captures highly polar, water-soluble metabolites.

Step 3: Chromatographic Fractionation

-

Action : Subject the bioactive EtOAc fraction to Size Exclusion Chromatography (Sephadex LH-20) using 100% MeOH as the eluent.

-

Causality : Sephadex LH-20 separates molecules based on hydrodynamic volume, effectively removing high-molecular-weight polymeric artifacts from the low-molecular-weight alkaloid monomers.

Step 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Action : Purify active fractions using a semi-preparative C18 column. Mobile phase: MeOH:H2O with 0.1% Trifluoroacetic acid (TFA).

-

Causality : The addition of TFA is critical. It suppresses the ionization of residual silanols on the silica stationary phase and ensures the basic nitrogen atoms of the imidazole rings remain fully protonated. This prevents peak tailing and ensures sharp, reproducible chromatographic resolution.

Step 5: Spectroscopic Validation (The Self-Validating Loop)

-

Action : Confirm the structures of isolated pure compounds using 1D/2D Nuclear Magnetic Resonance (1H, 13C, HSQC, HMBC) and High-Resolution Electron Impact Mass Spectrometry (HREIMS).

-

Causality : By matching the exact mass (e.g., C21H36O requires 304.2766 for the triene aldehyde) and 2D NMR connectivity with the observed bioactivity, the protocol self-validates the structural integrity of the target molecule against the initial crude extract's pharmacological profile.

Fig 2. Bioassay-guided isolation workflow for L. microraphis methanolic extracts.

References

-

Chan, G. W., et al. "New leukotriene B4 receptor antagonist: leucettamine A and related imidazole alkaloids from the marine sponge Leucetta microraphis." Journal of Natural Products 56.1 (1993): 116-121.[Link]

-

He, H. Y., et al. "Spironaamidine, a new spiroquinone-containing alkaloid from the marine sponge Leucetta microraphis." Tetrahedron Letters 52.41 (2011): 5342-5344.[Link]

-

Kuramoto, M., et al. "A new bioactive triene aldehyde from the marine sponge Leucetta microraphis." Journal of Natural Products 63.1 (2000): 136-138.[Link]

-

Roué, M., et al. "Marine-Derived 2-Aminoimidazolone Alkaloids. Leucettamine B-Related Polyandrocarpamines Inhibit Mammalian and Protozoan DYRK & CLK Kinases." Marine Drugs 15.10 (2017): 316.[Link]

-

Hanif, N., et al. "Chemical Diversity and Biological Activity of Secondary Metabolites Isolated from Indonesian Marine Invertebrates." Molecules 26.7 (2021): 1898.[Link]

HPLC purification protocols for (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

An Application Guide: High-Performance Liquid Chromatography (HPLC) Purification of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

Introduction

(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal is a polyunsaturated aldehyde, a class of molecules gaining significant interest in various fields for their roles as signaling molecules, pheromones, and potent bioactive compounds. The precise stereochemistry of the double bonds is often critical to the molecule's biological function. Synthetic routes to such compounds frequently yield a mixture of geometric isomers, alongside other process-related impurities. Consequently, a robust purification strategy is paramount to isolate the desired (2E,6Z,9Z) isomer in high purity for downstream applications in research and drug development.

This application note presents a detailed protocol for the preparative purification of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC). We will delve into the rationale behind the chosen chromatographic mode, provide a step-by-step methodology from sample preparation to fraction analysis, and offer expert insights into method optimization and troubleshooting.

Foundational Principles: Selecting the Optimal Chromatographic Strategy

The successful separation of geometric isomers like (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal hinges on exploiting subtle differences in their physicochemical properties. The molecule's structure—a long, non-polar hydrocarbon tail combined with a polar aldehyde head—makes it an ideal candidate for Normal-Phase HPLC.

The Rationale for Normal-Phase HPLC

In normal-phase chromatography, a polar stationary phase (typically silica) is used with a non-polar mobile phase.[1] Separation is governed by the analyte's polarity; more polar compounds interact more strongly with the stationary phase and are retained longer.[1] This mode is exceptionally well-suited for separating lipid classes and isomers where differences lie in the polarity or steric accessibility of functional groups.[1][2]

For (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal and its isomers, the key separation mechanism is the interaction of the polar aldehyde group with the silanol groups of the silica stationary phase. The different spatial arrangements of the cis (Z) and trans (E) double bonds along the carbon chain alter the overall molecular geometry. This affects how efficiently the polar aldehyde head can interact with the silica surface, leading to differential retention times and enabling separation.

In contrast, Reversed-Phase (RP-HPLC), which separates based on hydrophobicity, would be less effective.[3] The various geometric isomers of this C21 aldehyde possess nearly identical hydrophobicity and would likely co-elute.

Choosing the Stationary and Mobile Phases

-

Stationary Phase: A high-purity silica gel column is the standard choice for NP-HPLC. The surface silanol (-Si-OH) groups provide the polar interaction sites necessary for retention.

-

Mobile Phase: A non-polar solvent, such as n-hexane or heptane, serves as the primary mobile phase component. To modulate the retention and elution of the analyte, a small percentage of a more polar solvent, known as a modifier (e.g., isopropanol or ethyl acetate), is added.[4] The modifier molecules compete with the analyte for the active sites on the silica surface, and increasing the modifier concentration reduces the analyte's retention time.

Pre-Purification: Sample Preparation and Handling

Polyunsaturated aldehydes are susceptible to degradation through oxidation and isomerization, especially when exposed to air, light, or acid/base traces.[5] Proper sample handling is therefore critical to preserving the integrity of the target compound.

Protocol: Sample Preparation

-

Dissolution: Dissolve the crude synthetic mixture in 100% n-hexane or the initial mobile phase composition. The concentration should be optimized to avoid overloading the HPLC column, typically in the range of 10-50 mg/mL for preparative work, depending on column dimensions.

-

Filtration: To prevent column blockage and damage, filter the sample solution through a 0.45 µm PTFE (polytetrafluoroethylene) syringe filter. PTFE is recommended for its compatibility with organic solvents.[6]

-

Light Protection: Use amber glass vials for sample storage and preparation to protect the light-sensitive double bonds from photo-isomerization.

-

Inert Atmosphere (Optional but Recommended): For maximum stability, consider sparging the prepared sample and mobile phases with an inert gas like nitrogen or argon to remove dissolved oxygen, which can cause oxidative degradation.

HPLC Purification: Workflow and Protocol

The following section details the complete workflow and a step-by-step protocol for the purification.

Experimental Workflow Diagram

Caption: Workflow for the purification of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal.

Instrumentation and Materials

| Component | Specification |

| HPLC System | Preparative HPLC system with a binary pump and fraction collector |

| Detector | UV-Vis Detector |

| Column | Preparative Silica Column (e.g., 20 mm ID x 250 mm, 5 µm particle size) |

| Mobile Phase A | n-Hexane (HPLC Grade) |

| Mobile Phase B | 2-Propanol (Isopropanol, IPA) (HPLC Grade) |

| Sample Solvent | n-Hexane |

| Filtration | 0.45 µm PTFE syringe filters |

| Vials | Amber glass autosampler vials and fraction collection tubes |

Detailed Step-by-Step Protocol

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol. A typical starting condition is 98:2 (v/v) n-Hexane:IPA. Thoroughly degas the solution by sonication or helium sparging.

-

System and Column Equilibration:

-

Purge the HPLC pumps with the prepared mobile phase to remove any air bubbles.

-

Install the preparative silica column.

-

Equilibrate the column by pumping the mobile phase at the desired flow rate (e.g., 10-15 mL/min for a 20 mm ID column) for at least 30 minutes, or until a stable baseline is achieved on the detector.

-

-

Detector Setup:

-

Set the UV detector to monitor at a wavelength appropriate for the α,β-unsaturated aldehyde chromophore. This is typically in the range of 220-240 nm. An initial scouting run with a photodiode array (PDA) detector is recommended to determine the optimal wavelength (λmax).

-

-

Injection and Purification Run:

-

Inject the filtered sample onto the equilibrated column.

-

Begin the isocratic elution with the mobile phase.

-

Monitor the chromatogram in real-time. The desired (2E,6Z,9Z) isomer should elute as a distinct peak, separated from other isomers and impurities.

-

-

Fraction Collection:

-

Program the fraction collector to collect peaks based on UV signal threshold or specific time windows determined from an initial analytical run. It is advisable to collect narrow fractions across the entire elution profile of the target peak to isolate the purest portions.

-

-

Post-Purification Analysis:

-

Analyze the collected fractions using an analytical HPLC method (on a smaller-bore silica column) to assess the purity of each fraction.

-

Pool the fractions that meet the required purity level (e.g., >98%).

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and low temperature (<30°C) to prevent degradation of the compound.

-

The final product should be a concentrated oil or solid. Store it under an inert atmosphere at -20°C or lower for long-term stability.

-

Method Optimization and Validation

Expert Insights: Fine-Tuning Separation

The key to achieving baseline separation of geometric isomers is the careful adjustment of the mobile phase composition. The relationship between experimental parameters and chromatographic outcome follows predictable principles.

-

Modifier Concentration: The percentage of isopropanol is the most critical parameter.

-

Decreasing %IPA: Increases interaction with the silica phase, leading to longer retention times and potentially better resolution between closely eluting peaks.

-

Increasing %IPA: Decreases interaction, leading to shorter retention times. This can be useful to reduce run time but may sacrifice resolution.

-

-

Choice of Modifier: While isopropanol is a common choice, other modifiers like ethyl acetate or ethanol can be used. These solvents have different polarities and can alter the selectivity of the separation, sometimes providing resolution where IPA does not.

-